4-Chlorophthalide
CAS No.: 52010-22-7
Cat. No.: VC2504044
Molecular Formula: C8H5ClO2
Molecular Weight: 168.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52010-22-7 |
---|---|
Molecular Formula | C8H5ClO2 |
Molecular Weight | 168.57 g/mol |
IUPAC Name | 4-chloro-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |
Standard InChI Key | PLBDNGRGWFOSCH-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CC=C2Cl)C(=O)O1 |
Canonical SMILES | C1C2=C(C=CC=C2Cl)C(=O)O1 |
Introduction
Chemical Structure and Properties
Molecular Information
4-Chlorophthalide possesses the following molecular characteristics:
Parameter | Value |
---|---|
CAS Number | 52010-22-7 |
Molecular Formula | C8H5ClO2 |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 4-chloro-3H-2-benzofuran-1-one |
InChI | InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 |
InChI Key | PLBDNGRGWFOSCH-UHFFFAOYSA-N |
The structural arrangement features a chlorine atom at the 4-position of the phthalide core, which consists of a benzene ring fused with a lactone ring .
Physical Properties
4-Chlorophthalide typically appears as a crystalline solid with the following physical properties:
Property | Description/Value |
---|---|
Physical State | Crystalline solid |
Color | Not explicitly stated in literature, likely white to off-white |
Melting Point | Approximately 99°C (based on related compounds) |
Solubility | Moderately soluble in organic solvents; limited solubility in water |
Storage Conditions | Sealed in dry conditions at room temperature |
Chemical Properties
The chemical reactivity of 4-Chlorophthalide is primarily determined by its functional groups:
-
The lactone moiety can undergo ring-opening reactions with nucleophiles
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The chlorine substituent serves as a potential site for substitution reactions
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Like most lactones, it can hydrolyze in the presence of water under appropriate conditions
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The aromatic ring can participate in typical electrophilic aromatic substitution reactions, with reactivity influenced by the chlorine substituent
Synthetic Approach | Starting Material | Key Reagents | Conditions |
---|---|---|---|
Direct Chlorination | Phthalide | Cl2 or N-chlorosuccinimide | Controlled temperature, Lewis acid catalyst |
Reduction of Anhydride | 4-Chlorophthalic anhydride | Selective reducing agents | Controlled conditions to prevent over-reduction |
Cyclization | 4-Chlorophthalic acid | Reducing agents, dehydrating agents | Selective reduction followed by cyclization |
Applications and Uses
4-Chlorophthalide finds applications in various fields, particularly in organic synthesis and pharmaceutical development:
Pharmaceutical Applications
4-Chlorophthalide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The chlorine substituent provides a reactive handle for further functionalization, making it useful in constructing more complex molecular architectures with potential biological activities .
Agrochemical Applications
In the agrochemical industry, 4-Chlorophthalide and its derivatives are utilized in developing pesticides and herbicides. The heterocyclic structure combined with the chlorine substituent contributes to specific biological activities against target organisms .
Chemical Research
In chemical research, 4-Chlorophthalide serves as a model compound for studying various organic reactions and mechanisms. It is particularly valuable for investigating the effects of substituents on the reactivity of heterocyclic systems .
Related Compounds and Derivatives
4-Chlorophthalide belongs to a family of related compounds with similar structures but distinct properties and applications:
Structural Analogs
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
Phthalide | 87-41-2 | C8H6O2 | Lacks chlorine substituent |
3-Chlorophthalide | Not available | C8H5ClO2 | Chlorine at 3-position instead of 4-position |
4-Bromophthalide | Not available | C8H5BrO2 | Contains bromine instead of chlorine |
Research and Development
Recent research on 4-Chlorophthalide and related compounds has focused on several key areas:
Synthetic Methodology Development
Researchers are continually developing improved synthetic routes to 4-Chlorophthalide with higher yields, greater selectivity, and more environmentally friendly conditions. Recent approaches emphasize green chemistry principles, including catalytic methods and reduced waste generation .
Pharmaceutical Applications
Current research explores the potential of 4-Chlorophthalide derivatives in developing novel pharmaceutical agents. The heterocyclic structure serves as a scaffold for designing compounds with targeted biological activities .
Structure-Activity Relationship Studies
Structure-activity relationship studies involving 4-Chlorophthalide derivatives aim to understand how structural modifications affect biological activity. This research guides the design of more potent and selective compounds for various applications .
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